molecular formula C11H13BrO3 B13606932 2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid

2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid

Katalognummer: B13606932
Molekulargewicht: 273.12 g/mol
InChI-Schlüssel: OZEKUZRJIBXBSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, along with a methylpropanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid typically involves the bromination of 5-methoxyphenylboronic acid followed by the introduction of the methylpropanoic acid group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the inhibition or activation of enzymes, receptors, or other proteins involved in biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-5-methoxybenzoic acid
  • 5-Bromo-2-methoxyphenylboronic acid
  • 2-Bromo-5-methylbenzoic acid

Uniqueness

2-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with a methylpropanoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. Its unique structure makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C11H13BrO3

Molekulargewicht

273.12 g/mol

IUPAC-Name

2-(2-bromo-5-methoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13BrO3/c1-11(2,10(13)14)8-6-7(15-3)4-5-9(8)12/h4-6H,1-3H3,(H,13,14)

InChI-Schlüssel

OZEKUZRJIBXBSG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=C(C=CC(=C1)OC)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.